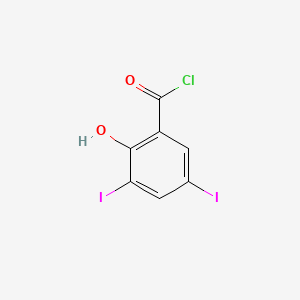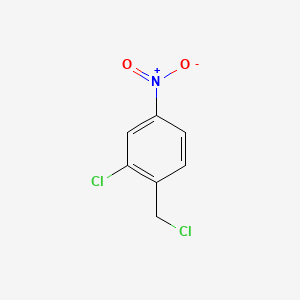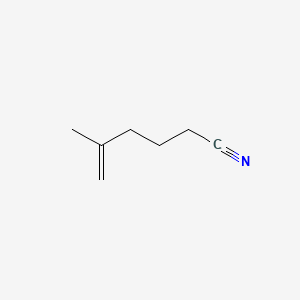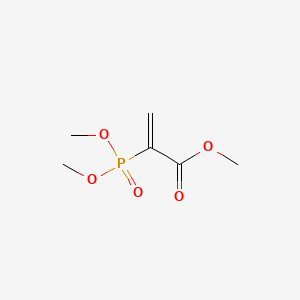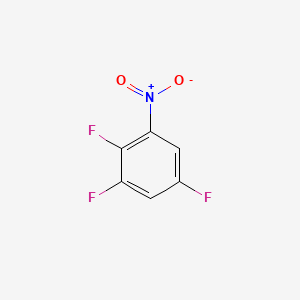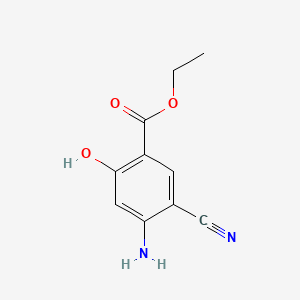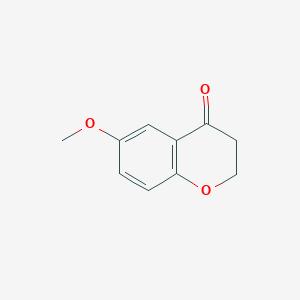
6-甲氧基色满-4-酮
概述
描述
6-Methoxychroman-4-one, also known as 6-methoxy-2,3-dihydro-1-benzopyran-4-one, is a heterocyclic compound that belongs to the chromanone family. This compound is characterized by a benzene ring fused to a dihydropyran ring with a methoxy group at the 6th position. It is a significant compound in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
科学研究应用
6-Methoxychroman-4-one has a wide range of applications in scientific research:
作用机制
Target of Action
6-Methoxychroman-4-one, a derivative of Chroman-4-one, is known to exhibit a wide range of pharmacological activities infantum . Another target is Aromatase (CYP19A1), an enzyme involved in steroid hormone biosynthesis .
Mode of Action
It is known that chroman-4-one and its derivatives interact with their targets to modulate various biological activities . For instance, Chroman-4-one analogs inhibit pteridine reductase-1, an enzyme involved in the folate metabolism of parasites .
Biochemical Pathways
6-Methoxychroman-4-one likely affects multiple biochemical pathways due to its diverse biological activities. For instance, by inhibiting pteridine reductase-1, it may disrupt the folate metabolism of parasites, leading to their death . It may also impact the steroid hormone biosynthesis pathway by inhibiting Aromatase (CYP19A1) .
Result of Action
The molecular and cellular effects of 6-Methoxychroman-4-one are likely diverse, given the wide range of biological activities associated with Chroman-4-one and its derivatives . These effects may include antiparasitic activity, as evidenced by the significant inhibition of T. brucei and L. infantum .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxychroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 2-hydroxyacetophenone with methoxyacetaldehyde, followed by cyclization in the presence of an acid catalyst . Another approach involves the use of methoxy-substituted phenols and appropriate diketones under similar conditions .
Industrial Production Methods: Industrial production of 6-Methoxychroman-4-one often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
化学反应分析
Types of Reactions: 6-Methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the chromanone ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions
Major Products Formed: The major products formed from these reactions include various substituted chromanones, dihydrochromanones, and quinones, depending on the specific reaction and conditions employed .
相似化合物的比较
6-Methoxychroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the methoxy group and has different biological activities.
Flavanone: Similar structure but with a different substitution pattern, leading to distinct pharmacological properties.
Isoflavanone: Another related compound with variations in the position of the phenyl group, resulting in unique biological effects
属性
IUPAC Name |
6-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIYOSKKKUPTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404866 | |
| Record name | 6-methoxychroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5802-17-5 | |
| Record name | 6-methoxychroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 6-methoxychroman-4-one?
A1: 6-Methoxychroman-4-one has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. While specific spectroscopic data is not provided in the excerpts, researchers commonly utilize NMR, MS, IR, and UV analyses to characterize this compound. [] For example, the presence of characteristic peaks in 1H and 13C NMR spectra can confirm the structure and substitution pattern of the molecule.
Q2: Have any studies explored the potential antifungal activity of 6-methoxychroman-4-one derivatives?
A2: Yes, research indicates that some derivatives of 6-methoxychroman-4-one, specifically 3-(4-methoxybenzylidene)-6-methoxychroman-4-one, exhibit antifungal properties. [] This suggests that modifications to the core structure can impact biological activity and warrant further investigation for potential therapeutic applications.
Q3: What is known about the synthesis of 6-methoxychroman-4-one and its analogs?
A3: Several synthetic approaches to 6-methoxychroman-4-one and its analogs have been reported. One study describes a novel protocol for synthesizing (E)-3-benzylidenechroman-4-ones, which utilizes methyl 3-aryl-3-hydroxy-2-methylenepropanoates derived from Baylis-Hillman adducts. [] This methodology allows for the preparation of various derivatives, including the methyl ether of bonducellin, a naturally occurring compound, and the aforementioned antifungal agent, 3-(4-methoxybenzylidene)-6-methoxychroman-4-one.
Q4: Are there any known natural sources of 6-methoxychroman-4-one?
A4: Yes, 6-methoxychroman-4-one and its derivatives are found in various natural sources. One study isolated 2,2-dimethyl-6-methoxychroman-4-one, along with other benzopyrans, from the basidiomycete fungus Lentinus strigellus when cultivated in specific media. [] This finding highlights the potential of natural product discovery from diverse fungal species.
Q5: Can you elaborate on the structural characteristics of 6-methoxychroman-4-one based on crystallographic data?
A5: X-ray crystallography studies provide insights into the three-dimensional structure of 6-methoxychroman-4-one and its derivatives. In the case of 3-benzylidene-6-methoxychroman-4-one, the dihedral angle between the phenyl ring and the benzene ring of the chromanone moiety is 67.78°. [] The six-membered heterocyclic ring within the chromanone moiety adopts a half-chair conformation. This structural information contributes to understanding the compound's physical and chemical properties.
Q6: Has research explored the inhibition of HMG-CoA reductase using 6-methoxychroman-4-one analogs?
A6: Yes, scientists have synthesized indole and chroman analogs of mevinolin, a known HMG-CoA reductase inhibitor, to assess their inhibitory potential. [] Specifically, the chroman analog incorporating the 6-methoxychroman-4-one structure demonstrated moderate inhibitory activity against HMG-CoA reductase. This suggests that further modifications and optimization of this scaffold could lead to the development of novel HMG-CoA reductase inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


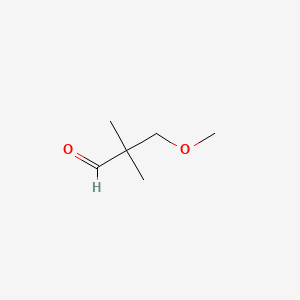

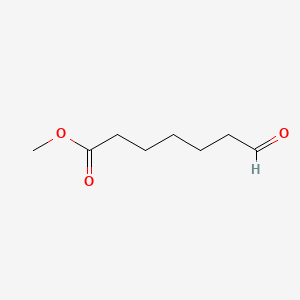
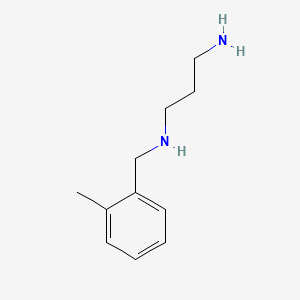
![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)

